molecular formula C9H18N2O2S2 B11771988 Morpholine-N-dithiocarbamate CAS No. 5327-10-6

Morpholine-N-dithiocarbamate

Cat. No.: B11771988
CAS No.: 5327-10-6
M. Wt: 250.4 g/mol
InChI Key: MQYWTQLRFOFUSI-UHFFFAOYSA-N
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Description

Morpholine-N-dithiocarbamate is a chemical compound belonging to the dithiocarbamate family Dithiocarbamates are known for their ability to form stable complexes with metal ions, making them valuable in various industrial and scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-N-dithiocarbamate can be synthesized through the reaction of morpholine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Carbon Disulfide} + \text{Sodium Hydroxide} \rightarrow \text{this compound} + \text{Water} ]

The reaction is carried out under controlled conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications .

Mechanism of Action

The mechanism of action of Morpholine-N-dithiocarbamate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound may disrupt the metabolic processes of microorganisms by interfering with metal-dependent enzymes . In anticancer applications, it may induce cell death by forming complexes with metal ions that interact with DNA .

Comparison with Similar Compounds

Similar Compounds

  • Sodium diethyldithiocarbamate
  • Potassium ethylxanthate
  • Ammonium pyrrolidinedithiocarbamate

Comparison

Morpholine-N-dithiocarbamate is unique due to its morpholine ring, which imparts specific chemical properties and reactivity. Compared to other dithiocarbamates, it forms more stable complexes with certain metal ions and has distinct biological activities .

Properties

CAS No.

5327-10-6

Molecular Formula

C9H18N2O2S2

Molecular Weight

250.4 g/mol

IUPAC Name

morpholine;morpholine-4-carbodithioic acid

InChI

InChI=1S/C5H9NOS2.C4H9NO/c8-5(9)6-1-3-7-4-2-6;1-3-6-4-2-5-1/h1-4H2,(H,8,9);5H,1-4H2

InChI Key

MQYWTQLRFOFUSI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C1COCCN1C(=S)S

Origin of Product

United States

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